2-(3-Chlorobenzoyl)oxazole
Description
Chemical Structure and Properties 2-(3-Chlorobenzoyl)oxazole (CAS: 898759-75-6) is an oxazole derivative with a 3-chlorobenzoyl substituent at the 2-position of the oxazole ring. Its molecular formula is C₁₀H₆ClNO₂, with a molecular weight of 207.61 g/mol . Key physicochemical properties include:
- Density: 1.334 ± 0.06 g/cm³
- Boiling Point: 349.4 ± 44.0 °C
- pKa: -2.49 ± 0.10 (indicating weak acidity)
Properties
IUPAC Name |
(3-chlorophenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAUXCIIFHVJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642076 | |
| Record name | (3-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-75-6 | |
| Record name | (3-Chlorophenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorobenzoyl)oxazole typically involves the reaction of 3-chlorobenzoyl chloride with oxazole under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with oxazole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorobenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
- Oxidized oxazole derivatives.
- Reduced oxazole derivatives.
- Substituted oxazole derivatives with various functional groups .
Scientific Research Applications
2-(3-Chlorobenzoyl)oxazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex oxazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for developing new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physical Properties of Selected Oxazole Derivatives
Key Observations :
- The 3-chlorobenzoyl group in this compound introduces steric bulk and electron-withdrawing effects, likely reducing solubility compared to hydroxyphenyl-substituted oxazoles like HPO .
- Substitution at the oxazole C2 position (e.g., benzoyl vs. hydroxyphenyl) significantly alters electronic properties, impacting spectroscopic behavior and reactivity.
Spectroscopic and Electronic Properties
Table 2: Spectroscopic Data for Oxazole Derivatives
Key Observations :
- The 3-chlorobenzoyl group may quench fluorescence due to its electron-withdrawing nature, contrasting with high Φ values (0.7–1.0) observed in furyl or styryl-substituted oxazoles .
- Mass spectrometry of this compound is expected to show characteristic fragments such as m/z 171 (loss of HCl) and m/z 105 (benzoyl ion), consistent with diphenyloxazole analogs .
Key Observations :
- The 3-chlorobenzoyl group may confer antimicrobial or enzyme-inhibitory properties, as seen in structurally related chlorinated oxazoles (e.g., phorbazoles) .
- Substituent position (C2 vs. C4/C7) critically influences target specificity; PPARγ activity in compound 26v arises from a cycloaliphatic amino group at C7 .
Biological Activity
2-(3-Chlorobenzoyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Chemical Formula : CHClNO
- CAS Number : 898759-75-6
The compound features an oxazole ring substituted with a chlorobenzoyl group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Oxazole derivatives generally exhibit a range of biological effects, including:
- Antimicrobial Activity : Inhibits bacterial growth by disrupting cell wall synthesis.
- Anticancer Properties : Induces apoptosis in cancer cells through the activation of intrinsic pathways.
- Anti-inflammatory Effects : Modulates inflammatory cytokine production.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial activity against several bacterial strains. A study showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, treatment of human breast cancer cells (MCF-7) with the compound resulted in a significant reduction in cell viability.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.5 | Induces apoptosis |
| HeLa | 12.3 | Cell cycle arrest |
Case Studies
- Study on Anticancer Effects : A study published in PubMed Central assessed the effects of this compound on H9c2 cardiac cells. The results indicated that the compound significantly reduced ATP levels, suggesting potential implications for energy metabolism in cancer cells .
- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of various oxazole derivatives, including this compound, highlighting its effectiveness against resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
